1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(4-chlorophenyl)piperazine
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Overview
Description
1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(4-chlorophenyl)piperazine is a complex organic compound that features a pyrazole ring substituted with a bromophenyl group and a piperazine ring substituted with a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(4-chlorophenyl)piperazine typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the pyrazole ring through a cycloaddition reaction. For instance, a [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes can be used to form the pyrazole ring . The bromophenyl group is introduced via a substitution reaction using bromine as the halogenating agent .
The piperazine ring is synthesized separately and then coupled with the pyrazole derivative. The coupling reaction often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to link the chlorophenyl group to the piperazine ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition and coupling reactions, as well as the development of more efficient catalysts and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(4-chlorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under strong oxidizing conditions to form pyrazole N-oxides.
Reduction: The bromophenyl and chlorophenyl groups can be reduced to their corresponding phenyl groups using reducing agents like lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Phenyl-substituted derivatives.
Substitution: Various substituted pyrazole and piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(4-chlorophenyl)piperazine has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and cancer.
Biological Studies: It can be used to study the interactions of pyrazole and piperazine derivatives with biological targets, such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(4-chlorophenyl)piperazine involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for these targets . The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole: Similar structure but lacks the piperazine ring.
4-(4-Bromophenyl)-1-(4-chlorophenyl)piperazine: Similar structure but lacks the pyrazole ring.
1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide: Similar structure but has a carboxamide group instead of the piperazine ring.
Uniqueness
1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(4-chlorophenyl)piperazine is unique due to the combination of the pyrazole and piperazine rings, which can confer distinct biological and chemical properties. This dual-ring structure can enhance the compound’s stability, binding affinity, and selectivity for various targets, making it a valuable scaffold for drug development and other applications .
Properties
Molecular Formula |
C20H18BrClN4O |
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Molecular Weight |
445.7 g/mol |
IUPAC Name |
[3-(4-bromophenyl)-1H-pyrazol-5-yl]-[4-(4-chlorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H18BrClN4O/c21-15-3-1-14(2-4-15)18-13-19(24-23-18)20(27)26-11-9-25(10-12-26)17-7-5-16(22)6-8-17/h1-8,13H,9-12H2,(H,23,24) |
InChI Key |
MXOKUXOYCDCATK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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